molecular formula C11H12N2O3 B14853177 N-(4,6-Diacetylpyridin-2-YL)acetamide

N-(4,6-Diacetylpyridin-2-YL)acetamide

Katalognummer: B14853177
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: UVMIDLKLENDVHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,6-Diacetylpyridin-2-YL)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a pyridine ring substituted with acetyl groups at the 4 and 6 positions and an acetamide group at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Diacetylpyridin-2-YL)acetamide typically involves the acylation of 2-amino-4,6-diacetylpyridine. One common method is the reaction of 2-amino-4,6-diacetylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,6-Diacetylpyridin-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(4,6-Diacetylpyridin-2-YL)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(4,6-Diacetylpyridin-2-YL)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4,6-Diacetylpyridin-2-YL)acetamide involves its interaction with molecular targets such as enzymes or receptors. The acetyl groups and the pyridine ring play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Acetylpyridin-2-YL)acetamide: Lacks one acetyl group compared to N-(4,6-Diacetylpyridin-2-YL)acetamide.

    N-(4,6-Dimethylpyridin-2-YL)acetamide: Has methyl groups instead of acetyl groups.

    N-(4,6-Diacetylpyridin-2-YL)amine: The acetamide group is replaced with an amine group.

Uniqueness

This compound is unique due to the presence of two acetyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.

Eigenschaften

Molekularformel

C11H12N2O3

Molekulargewicht

220.22 g/mol

IUPAC-Name

N-(4,6-diacetylpyridin-2-yl)acetamide

InChI

InChI=1S/C11H12N2O3/c1-6(14)9-4-10(7(2)15)13-11(5-9)12-8(3)16/h4-5H,1-3H3,(H,12,13,16)

InChI-Schlüssel

UVMIDLKLENDVHR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=NC(=C1)NC(=O)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.